tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate
CAS No.:
Cat. No.: VC18102585
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O3 |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | tert-butyl N-(5-bromo-2-methoxypyridin-4-yl)carbamate |
| Standard InChI | InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-9(16-4)13-6-7(8)12/h5-6H,1-4H3,(H,13,14,15) |
| Standard InChI Key | ZYEMLXMRVOWYOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with methoxy (-OCH3) and bromine atoms at positions 2 and 5, respectively, coupled with a tert-butyl carbamate group at position 4. This arrangement creates distinct electronic effects:
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Methoxy group: Electron-donating through resonance (+M effect), directing electrophilic substitution to position 6
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Bromine: Heavy atom (MW 79.9 g/mol) introducing steric hindrance and halogen bonding capabilities
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Carbamate: Provides hydrolytic stability compared to amides while maintaining hydrogen-bonding potential
Comparative Structural Analysis with Thiazole Analog
While search results focus on tert-butyl (5-bromothiazol-2-yl)carbamate , critical differences emerge:
Synthetic Methodologies
Carbamate Protection Strategies
The thiazole analog’s synthesis provides transferable insights :
Base-Mediated Boc Protection
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Substrate Activation:
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Workup Optimization:
Challenges in Pyridine Systems
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Increased steric hindrance from 2-OCH3 may reduce Boc protection efficiency vs. thiazoles
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Potential side reactions at pyridine N-atom require careful pH control
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using thiazole analog data and QSAR modeling:
Metabolic Stability
Cytochrome P450 inhibition patterns from thiazole systems :
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The bromopyridine-carbamate structure serves as:
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BTK Inhibitor Precursor: Bromine enables Suzuki couplings for library synthesis
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EGFR Targeting: Methoxy group mimics tyrosine kinase binding motifs
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Proteolysis-Targeting Chimeras (PROTACs): tert-Butyl group enhances cell permeability
Agrochem Applications
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Herbicidal Activity: Pyridine derivatives show auxin mimicry (theoretical pKa ≈ 4.2)
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Fungicidal Moieties: Bromine enhances lipid bilayer penetration
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Nitrile gloves required |
| Eye Damage | H319 | Goggles mandatory |
| STOT SE | H335 | Fume hood use |
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